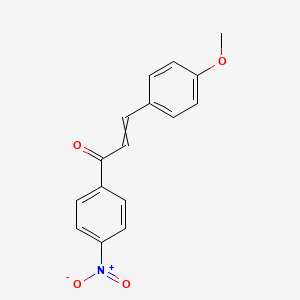

4-Methoxy-4'-nitrochalcone

描述

Contextualizing Chalcones within Organic Chemistry and Medicinal Science

Chalcones are a prominent group of flavonoids characterized by a unique three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings. wisdomlib.org This structural motif is not only responsible for the characteristic colors of many natural chalcones but also serves as a key determinant of their chemical reactivity and biological functionality. wisdomlib.orgnih.gov Found in a variety of natural sources such as fruits, vegetables, and teas, chalcones have been utilized in traditional medicine for centuries. nih.gov

In the field of organic chemistry, chalcones are highly valued as synthetic intermediates. Their α,β-unsaturated ketone functionality makes them susceptible to a range of chemical transformations, including Michael addition, cyclization, and reduction reactions. This reactivity allows for the synthesis of a diverse array of heterocyclic compounds, such as pyrazolines, isoxazoles, and pyrimidines. The relative ease of synthesizing chalcones, often through the Claisen-Schmidt condensation reaction, further enhances their appeal to synthetic chemists. nih.govjapsonline.com

From a medicinal science perspective, the chalcone (B49325) scaffold is considered a "privileged structure." nih.govekb.eg This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. ekb.eg Indeed, chalcones and their derivatives have been shown to possess an impressive array of biological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. wisdomlib.orgijpsjournal.com The versatility of the chalcone structure allows for the strategic placement of various substituents on the aromatic rings, which can modulate their biological activity and lead to the development of potent therapeutic agents.

Rationale for Investigating 4-Methoxy-4'-nitrochalcone: Interdisciplinary Relevance

The specific substitution pattern of this compound, featuring a methoxy (B1213986) group (-OCH3) on one aromatic ring and a nitro group (-NO2) on the other, imparts a unique set of electronic and steric properties that make it a particularly interesting subject for interdisciplinary research. The electron-donating methoxy group and the electron-withdrawing nitro group create a "push-pull" electronic system across the conjugated backbone of the molecule. This electronic arrangement significantly influences the compound's reactivity, spectroscopic properties, and biological interactions.

The presence of these functional groups makes this compound a valuable precursor in organic synthesis for creating more complex molecules. For instance, the nitro group can be readily reduced to an amino group, providing a handle for further functionalization.

In the realm of medicinal chemistry, the specific substituents of this compound have been shown to be crucial for its biological activity. Research has indicated that the presence of both the methoxy and nitro groups is necessary for certain antiproliferative effects. The compound has demonstrated potential as an antimicrobial and anticancer agent. For example, it has shown inhibitory activity against bacteria such as Staphylococcus aureus and Escherichia coli. undip.ac.id Furthermore, studies have explored its cytotoxic effects against various cancer cell lines. The mechanisms underlying these biological activities are thought to involve the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS) within cells.

The interdisciplinary relevance of this compound, spanning from its utility in fundamental organic synthesis to its potential applications in medicinal science, underscores the rationale for its continued investigation. The unique interplay of its structural features and biological activities provides a rich area for scientific exploration.

Data on this compound

| Property | Value |

| Molecular Formula | C16H13NO4 |

| Molecular Weight | 283.28 g/mol |

| IUPAC Name | (2E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

| Melting Point | 171-173 °C |

| Appearance | Yellow crystalline solid |

Reported Biological Activities of this compound

| Activity | Target Organism/Cell Line | Observed Effect |

| Antimicrobial | Escherichia coli | Inhibition of growth (12.46 mm clear zone) undip.ac.id |

| Antimicrobial | Staphylococcus aureus | Inhibition of growth (9.57 mm clear zone) undip.ac.id |

| Anticancer | Human breast cancer cells (MCF-7) | Cytotoxic effects |

| Anticancer | Human prostate cancer cells (PC3) | Cytotoxic effects |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(8-6-13)17(19)20/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFOVQFJRDIUTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Methoxy 4 Nitrochalcone

Optimized Synthesis via Claisen-Schmidt Condensation

The primary and most efficient route for the synthesis of 4-Methoxy-4'-nitrochalcone is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. Specifically for this compound, the reactants are 4-methoxyacetophenone and 4-nitrobenzaldehyde (B150856).

Conventional Reaction Conditions and Parameter Optimization

The conventional synthesis of this compound is typically carried out by stirring equimolar amounts of 4-methoxyacetophenone and 4-nitrobenzaldehyde in an alcoholic solvent, such as ethanol (B145695) or methanol, in the presence of a strong base. nih.govrasayanjournal.co.in Common bases employed for this reaction include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). nih.govrasayanjournal.co.in The reaction is often initiated at a low temperature (e.g., in an ice bath) before being stirred at room temperature for an extended period, sometimes overnight, to ensure completion. nih.govjocpr.com

Optimization of reaction parameters is crucial for maximizing the yield and purity of the product. The choice of base and its concentration can significantly impact the reaction outcome. For instance, studies have shown that using a 40% (w/v) aqueous NaOH solution can lead to high yields. nih.gov The reaction time is another critical parameter, with prolonged stirring generally favoring the formation of the chalcone (B49325). nih.gov Upon completion, the product typically precipitates from the reaction mixture and can be isolated by filtration, followed by washing with water and a cold solvent like ethanol to remove unreacted starting materials and impurities. nih.gov Recrystallization from a suitable solvent system, such as petroleum ether and dichloromethane, can be employed for further purification. vulcanchem.com Yields for the conventional method are often reported in the range of 70-85%. vulcanchem.com

| Catalyst | Solvent | Reaction Time | Reported Yield Range (%) | Reference |

|---|---|---|---|---|

| NaOH | Methanol/Ethanol | Overnight/24 hours | 70-98 | nih.govrasayanjournal.co.invulcanchem.com |

| KOH | Methanol | 24 hours | 88-94 | rasayanjournal.co.in |

| Ba(OH)₂ | Not Specified | Not Specified | 88-98 | rasayanjournal.co.in |

Advanced Synthetic Approaches: Microwave-Assisted and Mechanochemical Methods

In recent years, more advanced and environmentally friendly methods have been developed for the synthesis of chalcones, including this compound. These methods aim to reduce reaction times, minimize the use of hazardous solvents, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. ekb.egrasayanjournal.co.in For the synthesis of this compound, microwave-assisted Claisen-Schmidt condensation offers a significant reduction in reaction time, from hours to mere minutes. vulcanchem.compharmacophorejournal.com In a typical microwave-assisted procedure, the reactants are mixed, sometimes in the absence of a solvent or with a minimal amount of a high-dielectric constant solvent, and irradiated in a microwave reactor. vulcanchem.comrasayanjournal.co.in While this method is rapid, careful control of the base concentration is necessary to prevent the formation of aldol (B89426) adducts as side products. vulcanchem.com The yields obtained via microwave-assisted synthesis can be comparable to or slightly lower than conventional methods, but the dramatic reduction in reaction time makes it an attractive alternative. jocpr.comvulcanchem.com

Mechanochemical Methods (Grinding): Mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together, represents a green chemistry approach by minimizing or eliminating the need for solvents. rasayanjournal.co.inscitepress.org The synthesis of chalcones has been successfully achieved by grinding the corresponding acetophenone and benzaldehyde (B42025) with a solid base, such as NaOH, in a mortar and pestle at room temperature. scitepress.orgscitepress.org The friction and pressure generated during grinding provide the energy required to initiate and drive the reaction. scitepress.org This solvent-free method is simple, efficient, and environmentally benign. rasayanjournal.co.inscitepress.org

| Method | Reaction Time | Solvent | Reported Yield (%) | Reference |

|---|---|---|---|---|

| Conventional | 24 hours | Methanol | 75 | vulcanchem.com |

| Microwave-Assisted | 10 minutes | Solvent-free | 68 | vulcanchem.com |

Post-Synthetic Chemical Reactivity

The structure of this compound, featuring an α,β-unsaturated ketone system and two substituted aromatic rings, allows for a variety of post-synthetic chemical transformations. These reactions can be targeted at the enone moiety, the nitro group, or the aromatic rings.

Oxidative Transformations and Epoxide Formation

The enone double bond in this compound is susceptible to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under acidic conditions, can lead to the cleavage of the double bond, resulting in the formation of 4-nitrobenzoic acid and 4-methoxybenzoic acid. vulcanchem.com

A more controlled oxidation can lead to the formation of an epoxide across the double bond. While specific studies on the epoxidation of this compound are not extensively detailed in the provided context, the formation of chalcone epoxides is a known transformation. This reaction is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide, a three-membered ring containing an oxygen atom, is a valuable synthetic intermediate for the preparation of other derivatives.

Reductive Derivatization: Nitro Group Functionalization

The nitro group on the B-ring of this compound is a versatile functional group that can be readily reduced to an amino group. vulcanchem.com This transformation is most commonly achieved through catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd-C) catalyst. vulcanchem.com The resulting 4-amino-4'-methoxychalcone is a key intermediate for the synthesis of a wide range of other derivatives, as the amino group can undergo various reactions such as diazotization and acylation.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The two aromatic rings of this compound can potentially undergo aromatic substitution reactions.

Electrophilic Aromatic Substitution: The A-ring, containing the electron-donating methoxy (B1213986) group (-OCH₃), is activated towards electrophilic aromatic substitution. wikipedia.org The methoxy group is an ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho to the methoxy group (positions 3' and 5'), as the para-position (position 4') is already occupied by the chalcone backbone. wikipedia.org In contrast, the B-ring, bearing the electron-withdrawing nitro group (-NO₂), is deactivated towards electrophilic substitution. wikipedia.org The nitro group is a meta-director, so any substitution would occur at the positions meta to the nitro group (positions 3 and 5). wikipedia.org

Nucleophilic Aromatic Substitution: The B-ring, being electron-deficient due to the strong electron-withdrawing nitro group, is activated for nucleophilic aromatic substitution, particularly when a good leaving group is present at the ortho or para position. libretexts.org While the parent this compound does not have a leaving group on the B-ring other than the nitro group itself (which is generally not a good leaving group under these conditions), this reactivity becomes relevant in derivatives. It has been noted that the methoxy group on the A-ring can be replaced by other nucleophiles under appropriate conditions, although specific examples for this particular chalcone are not detailed.

Utility as a Precursor in Heterocyclic Compound Synthesis

This compound serves as a versatile starting material in synthetic organic chemistry, primarily owing to the reactive α,β-unsaturated ketone moiety. This functional group acts as an excellent Michael acceptor and is susceptible to nucleophilic attack, followed by intramolecular cyclization, providing a straightforward pathway to a variety of five- and six-membered heterocyclic systems. Its utility is particularly notable in the synthesis of biologically relevant scaffolds such as pyrazolines, isoxazoles, and pyrimidines.

Cyclization Reactions for Pyrazoline Formation

The reaction of this compound with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of 2-pyrazoline (B94618) rings. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry.

The typical synthesis involves the cyclocondensation of the chalcone with hydrazine hydrate, often catalyzed by an acid such as acetic acid. The reaction proceeds by the initial nucleophilic attack of the hydrazine on the β-carbon of the chalcone's enone system (Michael addition), followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring. The use of glacial acetic acid as both a catalyst and solvent is common, with the reaction mixture typically being heated under reflux for several hours. uii.ac.idijpbs.com The resulting products are 3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazoles. If substituted hydrazines, such as phenylhydrazine, are used, N-substituted pyrazolines are formed. uii.ac.id

Table 1: Representative Synthesis of Pyrazoline Derivatives from this compound

| Reagent | Catalyst/Solvent | Conditions | Product |

|---|---|---|---|

| Hydrazine Hydrate (NH₂NH₂·H₂O) | Glacial Acetic Acid | Reflux, 4-6 hours | 3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole |

Synthesis of Isoxazole (B147169) Derivatives

Isoxazoles, five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions, can be readily synthesized from this compound. This transformation is achieved through a cyclization reaction with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl).

In this synthesis, the chalcone is typically refluxed with hydroxylamine hydrochloride in an alkaline medium, such as ethanolic potassium hydroxide (KOH). nih.gov The reaction mechanism involves the initial formation of an oxime intermediate by the reaction of hydroxylamine with the carbonyl group of the chalcone. This is followed by a Michael-type intramolecular addition of the oxime's hydroxyl group to the β-carbon of the double bond, leading to the formation of the isoxazole ring after dehydration. The final product of this reaction is 3-(4-methoxyphenyl)-5-(4-nitrophenyl)isoxazole.

Table 2: Representative Synthesis of Isoxazole Derivatives from this compound

| Reagent | Base/Solvent | Conditions | Product |

|---|

Preparation of Pyrimidine (B1678525) Analogs

This compound is a valuable precursor for the synthesis of pyrimidine derivatives, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. These compounds are synthesized by reacting the chalcone with various amidine-containing reagents.

Common reagents for this transformation include urea (B33335) (NH₂CONH₂), thiourea (B124793) (NH₂CSNH₂), or guanidine (B92328) hydrochloride (NH₂C(NH)NH₂·HCl). The reaction is generally carried out under basic conditions, for instance, by refluxing the reactants in an ethanolic solution of potassium hydroxide. researchgate.net The mechanism involves an initial Michael addition of the amidine reagent to the α,β-unsaturated carbonyl system of the chalcone, followed by intramolecular cyclization and subsequent dehydration or dehydrogenation to form the stable aromatic pyrimidine ring. Depending on the reagent used, different pyrimidine analogs such as pyrimidin-2(1H)-ones, pyrimidine-2(1H)-thiones, or pyrimidin-2-amines are obtained.

Table 3: Representative Synthesis of Pyrimidine Analogs from this compound

| Reagent | Base/Solvent | Conditions | Product Class |

|---|---|---|---|

| Urea | Potassium Hydroxide / Ethanol | Reflux, 10-14 hours | 4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2(1H)-one |

| Thiourea | Potassium Hydroxide / Ethanol | Reflux, 10-14 hours | 4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine-2(1H)-thione |

Advanced Spectroscopic Characterization and Crystallographic Analysis of 4 Methoxy 4 Nitrochalcone

Vibrational Spectroscopy for Functional Group Elucidation

Vibrational spectroscopy is a key technique for identifying the functional groups within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy of 4-Methoxy-4'-nitrochalcone reveals characteristic absorption bands that confirm its molecular structure. The presence of a conjugated carbonyl group (C=O) is identified by a strong stretching vibration typically observed around 1650-1660 cm⁻¹. researchgate.net The nitro group (NO₂) exhibits two distinct stretching vibrations: an asymmetric stretch near 1520 cm⁻¹ and a symmetric stretch around 1327 cm⁻¹. researchgate.netvulcanchem.com The methoxy (B1213986) group (C-O) is confirmed by a peak at approximately 1259 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations are also observed around 3100 cm⁻¹ and 2909 cm⁻¹, respectively. researchgate.net

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~1655 |

| Alkene (C=C) | Stretching | ~1605 |

| Nitro (C-NO₂) | Asymmetric Stretching | ~1530 |

| Nitro (C-NO₂) | Symmetric Stretching | ~1327 |

| Methoxy (C-O) | Stretching | ~1259 |

| Aromatic C-H | Stretching | ~3100 |

| Aliphatic C-H | Stretching | ~2909 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR for the structural analysis of this compound. nih.gov This technique is particularly useful for observing vibrations of non-polar bonds. Studies have utilized FT-Raman spectroscopy to identify the presence of key functional groups, which aids in confirming the molecular structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy of this compound provides detailed information about the arrangement of protons in the molecule. The trans-alkene protons of the α,β-unsaturated system are observed as distinct doublets. One doublet appears at approximately δ 7.80 ppm and the other at about δ 7.54 ppm, with a large coupling constant (J) of around 15.6-15.7 Hz, which is characteristic of a trans configuration. chemicalbook.com The protons of the aromatic ring bearing the nitro group are deshielded and resonate at higher chemical shifts, typically between δ 8.2 and δ 8.5 ppm. The methoxy group protons appear as a singlet at a chemical shift of approximately δ 3.9 ppm. chemicalbook.com

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H-α (alkene) | ~7.54 | Doublet | ~15.7 |

| H-β (alkene) | ~7.80 | Doublet | ~15.7 |

| Aromatic Protons (near NO₂) | ~8.2-8.5 | Multiplet | - |

| Methoxy Protons (-OCH₃) | ~3.9 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Correlation

| Carbon Assignment | Chemical Shift (δ ppm) |

| Carbonyl Carbon (C=O) | ~187.9 |

| Methoxy Carbon (-OCH₃) | ~55.7 |

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound have been investigated using UV-Visible (UV-Vis) spectroscopy. The UV-Vis spectrum shows a maximum absorption wavelength (λₘₐₓ) in the range of 320–350 nm. This absorption is attributed to the π→π* electronic transition within the conjugated enone system of the molecule. Another absorption band is observed in the UV region around 225 nm. vulcanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption characteristics of this compound have been elucidated using UV-Vis spectroscopy. The spectrum is distinguished by two primary absorption bands that are attributed to π→π* transitions within the molecule's conjugated system. vulcanchem.com A near-UV band is observed around 310 nm (4 eV), with a second, more intense UV band appearing at approximately 225 nm (5.5 eV). vulcanchem.com The presence of an electron-donating methoxy group and an electron-withdrawing nitro group on the aromatic rings influences these electronic transitions. vulcanchem.com

The specific positioning of these substituents is crucial; for instance, the 4'-nitro group contributes to a planar molecular conformation and facilitates strong intramolecular charge transfer (ICT). In contrast, related chalcones with a 3-nitro group often exhibit distorted geometries, which can impact their electronic properties. The UV-Vis spectrum of this compound indicates its transparency in the visible and near-infrared regions, a property relevant to its applications in nonlinear optics.

| UV-Vis Spectral Data for this compound | |

| Absorption Band 1 | ~310 nm (4.0 eV) |

| Absorption Band 2 | ~225 nm (5.5 eV) |

| Transition Type | π→π* |

Photoluminescence and Fluorescence Spectroscopic Investigations

Investigations into the photoluminescence and fluorescence properties of this compound reveal insights into its excited-state dynamics. While detailed fluorescence spectra are not extensively reported in the provided context, the strong intramolecular charge transfer characteristics suggest potential for luminescence. The efficiency and nature of this emission would be intrinsically linked to the molecular structure and the surrounding environment.

For comparison, other chalcone (B49325) derivatives have been studied for their fluorescence properties. For example, certain β-carboline-linked chalcones are known to be fluorescent, with their emission characteristics dependent on their specific chemical structures. The study of photoluminescence is crucial for understanding the de-excitation pathways of the molecule after absorbing light, which can include both radiative (fluorescence, phosphorescence) and non-radiative processes.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a definitive analytical technique for confirming the molecular formula and structure of this compound. The exact mass of the compound is calculated to be 283.08445790 Da. nih.gov Experimental mass spectrometry data corroborates this, with a prominent molecular ion peak observed at m/z 283. nih.gov

Further fragmentation analysis in the mass spectrum provides additional structural information. Key fragment ions are observed at m/z values of 165, 135, and 255, which correspond to specific substructures of the parent molecule, aiding in its unambiguous identification. nih.gov High-resolution techniques like ESI-MS are instrumental in verifying the successful synthesis of the target compound.

| Mass Spectrometry Data for this compound | |

| Molecular Formula | C₁₆H₁₃NO₄ |

| Computed Exact Mass | 283.08445790 Da nih.gov |

| Observed Molecular Ion (m/z) | 283 nih.gov |

| Key Fragment Ions (m/z) | 165, 135, 255 nih.gov |

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction provides the most detailed and unambiguous information about the three-dimensional arrangement of atoms and molecules in the solid state.

Crystallographic Symmetry and Noncentrosymmetric Space Groups

A significant feature of this compound is its tendency to crystallize in a noncentrosymmetric space group. researchgate.net Specifically, it has been reported to crystallize in the orthorhombic space group P2₁2₁2₁. researchgate.net The absence of a center of inversion is a prerequisite for second-order nonlinear optical properties, such as second-harmonic generation (SHG). researchgate.net The distribution of space groups for chalcones, in general, is similar to that of other small organic molecules. acs.org The crystallization in a noncentrosymmetric space group is a key factor contributing to the interest in this compound for NLO applications. researchgate.net

| Crystallographic Data for this compound | |

| Crystal System | Orthorhombic researchgate.net |

| Space Group | P2₁2₁2₁ researchgate.net |

| Key Conformation | transoid |

| Notable Intermolecular Interactions | Short O⋯C contacts (2.58–2.64 Å) |

Thermal Stability Characterization using Thermogravimetric/Differential Thermal Analysis (TG/DTA)

The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These analyses provide insights into the material's behavior at elevated temperatures.

In a typical analysis, the compound is heated at a constant rate in a controlled atmosphere, often nitrogen, to prevent oxidation. The TGA curve for this compound shows that the material is thermally stable up to 174 °C. researchgate.net Another study reports a melting point of 177 °C. researchgate.net Above this temperature, the compound begins to decompose. The DTA curve shows a sharp endothermic peak corresponding to the melting of the compound, followed by exothermic peaks at higher temperatures indicating decomposition. The absence of any significant weight loss before the melting point confirms that the compound is anhydrous. researchgate.net

| Parameter | Value | Unit |

|---|---|---|

| Thermal Stability (up to) | 174 | °C |

| Melting Point | 177 | °C |

Refractive Index Measurement Techniques

The refractive index of a material is a key parameter for its application in optical devices. For this compound, the refractive index has been determined using the Brewster's angle method. researchgate.net This technique involves directing a polarized laser beam onto the surface of the crystal and measuring the angle of incidence at which the reflected beam is minimized.

Using a He-Ne laser, the Brewster's angle for a this compound crystal was measured, and from this, the refractive index was calculated to be 1.549. researchgate.net

Surface Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides a "fingerprint" of how molecules are packed and which atomic contacts are most significant.

A similar analysis on a related chalcone derivative, (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, showed that H⋯O/O⋯H contacts were the most populated at 30.2%, followed by H⋯H (20.6%), H⋯C/C⋯H (18.0%), H⋯F/F⋯H (13.1%), and C⋯C (10.1%) contacts. nih.gov While not the exact compound, this provides a comparative view of the types and relative importance of intermolecular contacts in similar chalcone structures.

| Interaction Type (in a related chalcone) | Percentage of Total Intermolecular Contacts |

|---|---|

| H···O/O···H | 30.2% |

| H···H | 20.6% |

| H···C/C···H | 18.0% |

| H···F/F···H | 13.1% |

| C···C | 10.1% |

Computational Chemistry and Theoretical Investigations of 4 Methoxy 4 Nitrochalcone

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic behavior of 4-Methoxy-4'-nitrochalcone. These computational methods allow for a detailed understanding of its structural and electronic properties at the molecular level.

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule. nih.gov For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the most stable molecular geometry by minimizing the total energy of the system. ufc.br This optimization process provides crucial information on bond lengths, bond angles, and dihedral angles. nih.gov The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group creates a "push-pull" electronic system, which influences the planarity of the molecule. This planarity is a key factor in its notable nonlinear optical (NLO) properties.

Table 1: Selected Optimized Geometrical Parameters for Chalcone (B49325) Derivatives

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C=O Bond Length | ~1.2 Å |

| C-N Bond Length | ~1.4 Å |

| C-O (methoxy) Bond Length | ~1.3 Å |

| C=C Bond Length | ~1.3 Å |

| O-N-O Bond Angle | ~120° |

| C-C-C (bridge) Bond Angle | ~120° |

Note: These are generalized values for chalcone derivatives and may vary slightly for this compound. Data derived from studies on related chalcone structures.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the chemical reactivity and electronic transitions within a molecule. conicet.gov.ar The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wuxiapptec.com In this compound, the HOMO is typically localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO is concentrated on the electron-deficient nitro-substituted phenyl ring and the α,β-unsaturated ketone bridge. nih.govnih.gov This spatial separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) molecules.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. nih.govwuxiapptec.com A smaller energy gap generally indicates higher reactivity and a greater potential for intramolecular charge transfer. nih.gov For this compound, the push-pull nature of the methoxy and nitro substituents leads to a relatively small HOMO-LUMO gap, facilitating the transfer of electron density from the methoxy-end to the nitro-end of the molecule upon electronic excitation. researchgate.net This efficient charge transfer is directly responsible for its significant nonlinear optical response. The calculated HOMO-LUMO energy gap for a similar chalcone was found to be 3.10 eV, indicating its potential bioactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| HOMO | Varies with computational method |

| LUMO | Varies with computational method |

| Energy Gap (ΔE) | ~3.10 |

Note: The specific energy values can vary depending on the computational method and basis set used. The provided energy gap is for a related multi-methoxy chalcone. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are also invaluable for predicting and interpreting the spectroscopic data of this compound, providing a powerful complement to experimental measurements.

Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be simulated using DFT calculations. researchgate.net These simulations predict the frequencies of vibrational modes corresponding to specific functional groups within the molecule. For this compound, key predicted vibrational bands include the C=O stretching of the conjugated ketone (~1650 cm⁻¹), the asymmetric stretching of the NO₂ group (~1520 cm⁻¹), and the C-O stretching of the methoxy group (~1250 cm⁻¹). These theoretical predictions show excellent agreement with experimental data and aid in the definitive assignment of spectral bands. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C=O | ~1650 | Stretching |

| NO₂ | ~1520 | Asymmetric Stretching |

| C-O (methoxy) | ~1250 | Stretching |

| C=C | ~1590 | Olefinic Stretching |

Note: These values are based on typical ranges for chalcone derivatives and can be refined by specific computational results. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts for both ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govacs.org For this compound, calculated ¹H NMR shifts can predict the signals for the vinylic protons of the α,β-unsaturated system and the aromatic protons, noting the deshielding effect of the nitro group which causes downfield shifts. Similarly, ¹³C NMR calculations can predict the chemical shifts for the carbonyl carbon and other carbons in the aromatic rings. researchgate.net These calculated shifts generally show good correlation with experimental data, aiding in the complete structural assignment of the molecule. nih.gov

Table 4: Representative Calculated ¹H NMR Chemical Shifts

| Proton | Calculated Chemical Shift (ppm) |

|---|---|

| Methoxy Protons (-OCH₃) | ~3.9 |

| Vinylic Protons (-CH=CH-) | 7.6 - 7.8 |

| Aromatic Protons (Nitro-substituted ring) | 8.0 - 8.3 |

| Aromatic Protons (Methoxy-substituted ring) | 7.0 - 7.6 |

Note: These are approximate values based on experimental data for closely related structures and serve as a guide for what can be computationally predicted. chemicalbook.com

Modeling of Nonlinear Optical Properties

The nonlinear optical (NLO) response of a material is a key area of investigation for applications in photonics, including optical switching and data storage. For this compound, its significant NLO properties are attributed to the push-pull mechanism established by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂), connected by a π-conjugated bridge. Computational models are essential for quantifying this response.

The first-order hyperpolarizability (β) is a microscopic property that governs second-order NLO phenomena like second-harmonic generation (SHG). Theoretical calculations are vital for predicting the SHG efficiency of new materials. For chalcone derivatives, these calculations are often performed using Density Functional Theory (DFT) and Time-Dependent Hartree–Fock (TDHF) methods. acrhem.org

The selection of the functional and basis set is critical for obtaining accurate results. Functionals such as B3LYP, CAM-B3LYP, LC-BLYP, and ωB97XD with extended basis sets like 6-311++G(d,p) are commonly employed to compute the static and dynamic first-order hyperpolarizability. acrhem.orgufc.br For instance, a study on the isomeric compound 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (MNC) calculated the static and dynamic hyperpolarizability components using the TDHF method. acrhem.org The computed first hyperpolarizability at a wavelength of 1064 nm was found to be 55 times greater than that of urea (B33335), a standard reference material in NLO studies. acrhem.org Such computational approaches confirm that chalcones with a strong donor-acceptor configuration are expected to exhibit high β values, making them promising candidates for NLO applications. acrhem.orgscirp.org

The third-order nonlinear optical response is described by the third-order hyperpolarizability (γ) at the molecular level and the third-order nonlinear optical susceptibility (χ³) at the macroscopic level. These properties are responsible for phenomena such as third-harmonic generation and the optical Kerr effect. The nitro group in this compound is known to confer a strong third-order NLO susceptibility.

Theoretical modeling using DFT can predict the third-order hyperpolarizability (γ). Experimental measurements using techniques like the Z-scan are often used to validate these computational predictions. For this compound, a significant third-order response has been identified, characterized by a large nonlinear refractive index (n₂) and a notable third-order susceptibility (χ³). These properties underscore its suitability for photonic applications. The table below summarizes the reported third-order nonlinear optical properties for this compound and a related derivative.

Table 1: Third-Order Nonlinear Optical Properties of Chalcone Derivatives

| Compound | Nonlinear Refractive Index (n₂) (cm²/W) | Third-Order NLO Susceptibility (χ³) (esu) | Second-Order Hyperpolarizability (γ) (esu) |

|---|---|---|---|

| This compound | 4.2 × 10⁻¹¹ | ~1.92 × 10⁻¹³ | Not specified |

| 2,4,5-Trimethoxy-4′-nitrochalcone | 1.36 × 10⁻⁶ optica.org | 4.45 × 10⁻¹¹ optica.org | 9.22 × 10⁻³¹ optica.org |

This table presents data compiled from various scientific sources. Note that values for 2,4,5-Trimethoxy-4′-nitrochalcone are provided for comparative context.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

| 2,4,5-Trimethoxy-4′-nitrochalcone |

Nonlinear Optical Nlo and Photophysical Properties of 4 Methoxy 4 Nitrochalcone

Second Harmonic Generation (SHG) Efficiency Assessment

Chalcone (B49325) derivatives are a class of organic materials that have garnered considerable attention for their NLO properties, largely due to their tendency to crystallize in noncentrosymmetric structures, which is a prerequisite for second-order nonlinear effects like SHG. optica.orgscirp.org

Experimental SHG Measurements and Comparative Analysis

The compound 4-Methoxy-4'-nitrochalcone, also referred to as 4-OCH3-4′-nitrochalcone, has been identified as a promising material for nonlinear optics, with research dedicated to its synthesis and the growth of single crystals for NLO applications. grafiati.com While specific quantitative SHG efficiency values for this exact compound are not detailed in the provided search results, studies on closely related donor-acceptor chalcone derivatives provide a strong comparative basis. Kurtz-Perry powder tests on a series of similar chalcones revealed significant SHG efficiencies, with one derivative exhibiting an efficiency approximately 14 times that of the widely used reference material, urea (B33335). scirp.org The high efficiency in these organic crystals underscores their potential for frequency conversion applications. rsc.org For device applications, it is crucial that the material has a high transmission in the spectral region of the generated second harmonic light; studies confirm that the cutoff wavelength for many of these chalcones is well below 532 nm (the second harmonic of the common 1064 nm Nd:YAG laser), mitigating issues of reabsorption. scirp.org

Microscopic Origins of Second-Order Nonlinearity

The significant NLO response of this compound originates at the molecular level from its specific electronic structure. scirp.org The molecule features a classic donor-π-acceptor (D-π-A) configuration. optica.org In this case, the methoxy (B1213986) group (-OCH₃) acts as a potent electron-donating group (EDG) at one end of the molecule, while the nitro group (-NO₂) serves as a strong electron-withdrawing group (EWG) at the opposite end.

This "push-pull" electronic system is connected by a conjugated bridge of delocalized π-electrons, comprising the α,β-unsaturated ketone backbone (–CH=CH–CO–). scirp.org Upon interaction with an intense electromagnetic field from a laser, this arrangement facilitates an efficient intramolecular charge transfer (ICT) from the donor to the acceptor end. This induced charge displacement results in a large change in the molecular dipole moment, giving rise to a high molecular first hyperpolarizability (β), which is the microscopic origin of the macroscopic second-order susceptibility (χ⁽²⁾) and the observed SHG effect. The planarity of the molecular conformation is also crucial for enabling strong ICT and, consequently, high NLO activity.

Ultrafast Third-Order Nonlinear Optical Response

Investigations into the third-order NLO properties of this compound have been conducted using femtosecond laser systems, revealing its purely electronic and ultrafast nonlinear response, which is critical for high-speed applications. spiedigitallibrary.org

Z-scan Technique for Two-Photon Absorption (TPA) and Nonlinear Refraction

The Z-scan technique is a powerful method for simultaneously measuring both the nonlinear absorption and nonlinear refraction of a material. Studies on this compound (abbreviated as MNC) dissolved in acetone (B3395972) utilized a femtosecond laser at 800 nm. spiedigitallibrary.orgspiedigitallibrary.org

The open-aperture Z-scan experiment revealed a reverse saturable absorption mechanism, which is characteristic of two-photon absorption (TPA). spiedigitallibrary.orgspiedigitallibrary.org The closed-aperture Z-scan data showed a valley-to-peak transition, indicating a positive nonlinear refractive index (n₂) due to a self-focusing effect. spiedigitallibrary.orgspiedigitallibrary.org

Researchers have reported varying values for these coefficients, likely attributable to different experimental conditions such as laser pulse duration and solution concentration.

Table 1: Third-Order NLO Coefficients of this compound from Z-scan

| NLO Property | Reported Value | Experimental Conditions | Source |

|---|---|---|---|

| Nonlinear Refractive Index (n₂) | 2.6 x 10⁻¹⁶ cm²/W | ~70fs laser, 800 nm | spiedigitallibrary.org |

| Nonlinear Refractive Index (n₂) | 4.2 x 10⁻¹¹ cm²/W | fs laser excitation | |

| Two-Photon Absorption (β) | 8.8 x 10⁻¹² cm/W | ~70fs laser, 800 nm | spiedigitallibrary.org |

Degenerate Four-Wave Mixing (DFWM) for Nonlinear Susceptibility and Response Times

The Degenerate Four-Wave Mixing (DFWM) technique was also employed to investigate the ultrafast NLO properties of this compound, providing further insight into its nonlinear susceptibility and, crucially, the speed of its nonlinear response. spiedigitallibrary.orgspiedigitallibrary.org Time-resolved DFWM studies are particularly valuable for determining response times.

The experiments confirmed the compound's significant third-order NLO susceptibility and molecular hyperpolarizability. A key finding from the time-resolved DFWM measurement was the exceptionally short nonlinear response time, which was determined to be approximately 112 femtoseconds. spiedigitallibrary.orgspiedigitallibrary.org This ultrafast response is a purely electronic phenomenon, essential for applications in high-speed optical signal processing. spiedigitallibrary.org

The magnitudes of the NLO coefficients derived from both Z-scan and DFWM techniques were found to be in good agreement. spiedigitallibrary.org

Table 2: NLO Coefficients of this compound from Z-scan and DFWM

| NLO Coefficient | Value (from Z-scan) | Value (from DFWM) | Unit | Source |

|---|---|---|---|---|

| Third-order NLO Susceptibility (χ⁽³⁾) | 1.39 x 10⁻¹⁴ | 6.53 x 10⁻¹⁴ | esu | spiedigitallibrary.org |

Applications in Optical Limiting and All-Optical Switching Devices

The combination of strong nonlinear absorption (TPA) and an ultrafast nonlinear response makes this compound a promising candidate for photonic device applications, particularly in optical limiting and all-optical switching. grafiati.comspiedigitallibrary.org

Optical Limiting: An optical limiter is a device that exhibits high transmittance at low input laser fluences but low transmittance at high fluences, thereby protecting sensitive optical sensors or the human eye from intense laser pulses. The strong TPA observed in this compound is the basis for this behavior. spiedigitallibrary.org Studies have determined the onset optical limiting threshold fluence for this compound to be 9.15 mJ/cm². spiedigitallibrary.org

All-Optical Switching: All-optical switches are fundamental components for future high-speed optical communication and computing. They rely on one light beam to control another, which requires materials with a large nonlinear refractive index (n₂) and an ultrafast response time. The significant n₂ and the ~112 fs response time of this compound meet these demanding requirements. spiedigitallibrary.orgspiedigitallibrary.org Furthermore, the calculated figures of merit for all-optical switching were found to be satisfied, confirming its potential for such applications. spiedigitallibrary.org

Structure-Property Relationships in Nonlinear Optics

The defining structural feature of this compound responsible for its significant NLO activity is the "push-pull" electronic system created by the methoxy (-OCH₃) and nitro (-NO₂) groups. The methoxy group, positioned at the 4-position of ring A, acts as an electron-donating group (EDG), "pushing" electron density into the conjugated π-system of the molecule. Conversely, the nitro group at the 4'-position of ring B functions as a strong electron-withdrawing group (EWG), "pulling" electron density towards itself.

This arrangement establishes a donor-π-acceptor (D-π-A) framework, which facilitates intramolecular charge transfer (ICT) upon photoexcitation. plos.org The α,β-unsaturated ketone bridge serves as the π-linker, enabling efficient delocalization of electrons from the donor to the acceptor end of the molecule. scirp.orgoptica.org This charge transfer process is a key mechanism for generating large third-order NLO responses. The efficiency of this ICT is a critical factor in determining the magnitude of the third-order NLO susceptibility (χ(3)) and the second hyperpolarizability (γ). spiedigitallibrary.org

The presence of a strong electron-donating group, like methoxy, and a potent electron-withdrawing group, like nitro, in a conjugated system enhances the molecular polarizability, which is a prerequisite for high NLO activity. researchgate.net The significant NLO properties of this compound, including a notable nonlinear refractive index and two-photon absorption coefficient, are directly attributed to this optimized push-pull electronic structure.

Table 1: Comparison of NLO Properties in Chalcone Derivatives

| Compound | Substituents (Ring A/Ring B) | Key Features | Nonlinear Refractive Index (n₂) (cm²/W) | Two-Photon Absorption (β) (cm/W) |

|---|---|---|---|---|

| This compound | 4-OCH₃ / 4'-NO₂ | Strong electron-donating and -withdrawing groups, leading to high NLO activity. | 4.2 × 10⁻¹¹ | 1.8 × 10⁻¹¹ |

| 2,4,5-Trimethoxy-4'-nitrochalcone | 2,4,5-OCH₃ / 4'-NO₂ | Multiple electron-donating groups. | 3.5 × 10⁻¹¹ | 2.1 × 10⁻¹¹ |

| 4-Methoxy-4'-fluorochalcone | 4-OCH₃ / 4'-F | Weaker electron-withdrawing group (F) compared to NO₂, resulting in weaker ICT. | Not Reported | Not Reported |

The planarity and conformation of the this compound molecule are crucial for maximizing its NLO properties. A planar conformation allows for effective π-electron delocalization across the entire molecule, which is essential for efficient intramolecular charge transfer. plos.org The chalcone molecule generally consists of three planar regions. fabad.org.tr

The specific placement of the nitro group at the 4'-position in this compound promotes a more planar molecular conformation. This is in contrast to analogs where the nitro group is in a different position, such as the 3-nitro derivative, which can lead to steric hindrance and a more distorted, non-planar geometry, thereby reducing the NLO efficiency.

Table 2: Investigated NLO Coefficients for this compound

| NLO Parameter | Value (Z-scan) | Value (DFWM) |

|---|---|---|

| Third-order NLO susceptibility (χ⁽³⁾) | 1.39 × 10⁻¹⁴ esu spiedigitallibrary.org | 6.53 × 10⁻¹⁴ esu spiedigitallibrary.org |

| Molecular hyperpolarizability (γ) | 6.89 × 10⁻³⁴ esu spiedigitallibrary.org | 32.7 × 10⁻³⁴ esu spiedigitallibrary.org |

Mechanistic Investigations of Biological Activities of 4 Methoxy 4 Nitrochalcone in Preclinical Models

Molecular Mechanisms of Antiproliferative and Apoptotic Effects

4-Methoxy-4'-nitrochalcone exerts its anticancer effects through a multi-faceted approach, primarily by inducing oxidative stress, causing cell cycle arrest, and activating programmed cell death pathways.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

A primary mechanism of action for this compound is its ability to stimulate the production of reactive oxygen species (ROS) within cancer cells. This elevation in ROS levels leads to a state of oxidative stress, which can damage cellular components and trigger apoptotic cell death. Studies have shown that treatment with this chalcone (B49325) derivative results in a significant, dose-dependent increase in intracellular ROS. nih.gov For instance, in MCF-7 breast cancer cells, the compound has been observed to cause a 2.5-fold increase in ROS generation. vulcanchem.com This accumulation of ROS is a critical step in initiating the downstream events of apoptosis. nih.gov

Cell Cycle Modulation and Arrest Mechanisms (e.g., G2/M Phase)

This compound has been demonstrated to interfere with the normal progression of the cell cycle, a common characteristic of antiproliferative agents. ljmu.ac.uk Specifically, it induces cell cycle arrest at the G2/M phase. This blockage prevents cancer cells from entering mitosis, thereby inhibiting their proliferation. ljmu.ac.uk Mechanistically, this is achieved by modulating the levels of key cell cycle regulatory proteins. For example, the compound has been shown to upregulate p21 and downregulate cyclin B1, leading to the observed G2/M arrest in A549 lung adenocarcinoma cells. vulcanchem.com

Activation of Apoptotic Signaling Pathways (e.g., Caspases, Bax, p53)

The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer therapies. This compound and its analogs have been shown to activate intrinsic apoptotic pathways. ljmu.ac.uk This involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, an increase in the expression of the pro-apoptotic protein Bax has been observed following treatment with related chalcones. nih.govljmu.ac.uk This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, which are responsible for dismantling the cell during apoptosis. vulcanchem.comljmu.ac.uk Furthermore, some synthetic chalcones have been found to increase the expression of the tumor suppressor protein p53, which can, in turn, promote apoptosis. ljmu.ac.uk

Modulation of Key Cancer-Related Signaling Pathways (e.g., PI3K/Akt, MAPK, NF-κB)

The anticancer activity of this compound is also linked to its ability to modulate critical signaling pathways that are often dysregulated in cancer. The PI3K/Akt pathway, which is crucial for cell survival and proliferation, has been identified as a target. Some methoxychalcones have been shown to inhibit this pathway, contributing to their cytotoxic effects. nih.gov Additionally, the NF-κB signaling pathway, which plays a significant role in inflammation and cancer progression, can be suppressed by certain chalcone derivatives. ljmu.ac.ukacs.org The modulation of these pathways underscores the compound's potential to interfere with multiple facets of cancer cell biology.

Antimicrobial Action Mechanisms

In addition to its anticancer properties, this compound exhibits antimicrobial activity.

Bacterial Membrane Disruption and Permeability Alterations

The antimicrobial effects of this compound are, in part, attributed to its ability to disrupt the bacterial cell membrane. The presence of the nitro group is thought to enhance the compound's ability to permeate the bacterial membrane. vulcanchem.com This disruption of membrane integrity can lead to the leakage of intracellular components and ultimately, bacterial cell death. Studies have demonstrated its inhibitory activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. undip.ac.id

Table 1: Investigated Biological Activities of this compound and Related Analogs

| Biological Activity | Mechanism | Affected Cell Lines/Organisms | Key Findings |

|---|---|---|---|

| Antiproliferative | Cell Cycle Arrest at G2/M Phase | A549 (Lung), MCF-7 (Breast) | Upregulation of p21, downregulation of cyclin B1. vulcanchem.com |

| Apoptosis Induction | ROS Generation, Caspase-3 Activation | MCF-7 (Breast), Esophageal Cancer Cells | 2.5-fold increase in ROS in MCF-7 cells. nih.govvulcanchem.com |

| Antimicrobial | Bacterial Membrane Disruption | Staphylococcus aureus, Escherichia coli | Inhibition zones of 9.57 mm (S. aureus) and 12.46 mm (E. coli). undip.ac.id |

Inhibition of Microbial Enzyme Systems

Chalcones, as a class of compounds, are recognized for their ability to inhibit various microbial enzymes. While direct studies pinpointing the specific enzymatic inhibition by this compound are not extensively detailed in the provided results, the broader family of chalcones is known to interfere with microbial processes. For instance, some chalcones have been shown to inhibit enzymes crucial for microbial survival, such as those involved in metabolic pathways or cell wall synthesis. The α,β-unsaturated ketone moiety present in this compound is a reactive pharmacophore that can potentially interact with and inactivate key microbial enzymes through nucleophilic addition reactions with amino acid residues in the enzyme's active site.

Interference with Microbial DNA Synthesis

Research has highlighted that this compound may exert its antimicrobial effects by interfering with microbial DNA synthesis. This mechanism is a critical target for antimicrobial agents, as the disruption of DNA replication and repair processes ultimately leads to bacterial cell death. The planar structure of the chalcone molecule may allow it to intercalate between DNA base pairs, while the reactive α,β-unsaturated system could potentially form adducts with DNA or associated proteins, thereby disrupting the normal functioning of the genetic machinery. Studies have demonstrated the activity of this compound against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. undip.ac.id One study reported inhibition zones of 9.57 mm for S. aureus and 12.46 mm for E. coli, indicating a strong antibacterial effect. undip.ac.id

Anti-inflammatory Pathways and Immunomodulation

This compound has demonstrated significant anti-inflammatory properties through various mechanisms that modulate the immune response.

Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

The compound has been shown to inhibit the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net These cytokines are central mediators of the inflammatory cascade, and their suppression can alleviate inflammatory responses. The ability of chalcones to downregulate these inflammatory messengers is a key aspect of their anti-inflammatory potential.

Inhibition of Inflammatory Mediators (e.g., NO, iNOS, COX-2)

A significant aspect of the anti-inflammatory activity of this compound and related compounds is the inhibition of inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). researchgate.netnih.gov Overproduction of NO by iNOS and prostaglandins (B1171923) by COX-2 are hallmarks of inflammation. By inhibiting the expression and activity of these enzymes, this compound can effectively reduce the inflammatory environment. For example, a related compound, 4-methoxyhonokiol, was found to significantly inhibit LPS-induced NO production and the protein and mRNA expression of iNOS and COX-2 in macrophages. nih.gov

Modulation of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation and immunity. ljmu.ac.uk Several studies have indicated that chalcones can suppress the activation of NF-κB. researchgate.netnih.govljmu.ac.uk This is often achieved by preventing the degradation of the inhibitor of NF-κB (IκB), which in turn blocks the translocation of NF-κB to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes. nih.govnih.gov The modulation of this central inflammatory pathway underscores the potent anti-inflammatory capacity of this compound.

Antioxidant Mechanisms

Table of Research Findings on this compound and Related Compounds

| Biological Activity | Target/Pathway | Compound | Model System | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Antimicrobial | DNA Synthesis | trans-4'-Methoxy-4-nitrochalcone | Bacterial cells | Interferes with DNA synthesis. | |

| General Antibacterial | 4-nitro-4'-methoxy chalcone | S. aureus, E. coli | Inhibition zones of 9.57 mm (S. aureus) and 12.46 mm (E. coli). | undip.ac.id | |

| Anti-inflammatory | Cytokine Production | Chalcones | - | Suppresses production of TNF-α and IL-6. | researchgate.net |

| Inflammatory Mediators | 4-methoxyhonokiol | LPS-stimulated RAW 264.7 macrophages | Inhibited NO production and iNOS/COX-2 expression. | nih.gov | |

| NF-κB Signaling | Chalcones | - | Suppresses NF-κB activation. | researchgate.netnih.govljmu.ac.uk | |

| Antioxidant | Free Radical Scavenging | Chalcones | - | Possess antioxidant properties. | ontosight.aiwisdomlib.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-methoxyhonokiol |

| Tumor necrosis factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

| Nitric oxide (NO) |

| Inducible nitric oxide synthase (iNOS) |

| Cyclooxygenase-2 (COX-2) |

| Nuclear factor-kappa B (NF-κB) |

| Inhibitor of NF-κB (IκB) |

| Reactive oxygen species (ROS) |

Free Radical Scavenging Capabilities

Chalcones, a class of compounds to which this compound belongs, are recognized for their antioxidant properties, including the ability to scavenge free radicals and mitigate oxidative damage. ontosight.aiwisdomlib.org The antioxidant potential of chalcone derivatives is often evaluated using the DPPH (2,2-Diphenyl-1-Picrylhydrazyl) free-radical scavenging assay. wisdomlib.orgwisdomlib.org Studies on various chalcones have demonstrated their capacity to exhibit significant antioxidant activity. For instance, some chalcones show good antioxidant activity, with inhibition percentages ranging from 17% to 50% in DPPH assays. amazonaws.com

The structural features of chalcones, such as the presence and position of substituent groups on the aromatic rings, play a crucial role in their free radical scavenging activity. researchgate.net Research has indicated that electron-releasing groups at specific positions on the B ring of the chalcone structure are essential for significant antioxidant activity. researchgate.net While specific data on the DPPH scavenging activity of this compound is not detailed in the provided results, the general antioxidant capacity of the chalcone family is well-established. ontosight.aiwisdomlib.orgwisdomlib.org For example, a study on 4'-aminochalcones revealed that derivatives with electron-donating groups exhibited maximum activity in various antioxidant assays. researchgate.net Conversely, the presence of an electron-withdrawing nitro group, as in this compound, can influence this activity, and its specific impact requires direct experimental evaluation. researchgate.net

Activation of Endogenous Antioxidant Systems (e.g., Nrf2/HO-1 Pathway)

Chalcones have been identified as activators of the Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. mdpi.comuniroma1.itnih.gov Activation of Nrf2 leads to the expression of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). mdpi.comuniroma1.itmdpi.com This pathway plays a crucial role in protecting cells from oxidative damage by enhancing the endogenous antioxidant response. mdpi.com

Several studies have demonstrated that both natural and synthetic chalcones can induce the Nrf2/HO-1 pathway. uniroma1.itmdpi.com For instance, some chalcones have been shown to upregulate the expression of Nrf2 and its downstream target genes, leading to a reduction in reactive oxygen species (ROS) levels and protection against oxidative damage. mdpi.com The α,β-unsaturated carbonyl group present in the chalcone structure is thought to be important for this activity, acting as a Michael acceptor that can interact with cysteine residues in Keap1, the cytosolic inhibitor of Nrf2. nih.gov This interaction leads to the release and nuclear translocation of Nrf2, thereby activating the antioxidant response element (ARE) and subsequent gene expression. nih.gov

While direct evidence for this compound activating the Nrf2/HO-1 pathway is not explicitly detailed, the established role of the broader chalcone class as Nrf2 activators suggests this as a plausible mechanism contributing to its biological effects. uniroma1.itmdpi.com

Enzyme Inhibition Profiling

Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β)

Research has identified certain chalcone derivatives as inhibitors of Glycogen Synthase Kinase 3 Beta (GSK3β), a key enzyme in various cellular signaling pathways. d-nb.info For example, a structurally related compound, 2'-methoxy-4-nitrochalcone, demonstrated significant inhibitory activity against GSK3β, with 89% inhibition at a concentration of 10 µM. d-nb.inforesearchgate.net In silico docking experiments have supported these findings, indicating that chalcones can bind to the active site of GSK3β. d-nb.inforesearchgate.net The interaction of this compound with GSK3β is believed to contribute to its potential anticancer effects.

Impact on Metabolic Enzymes (e.g., α-Glucosidase, α-Amylase)

Chalcones have been investigated for their inhibitory effects on key metabolic enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. nih.govresearchgate.net Several synthetic chalcones have shown potent inhibitory activity against these enzymes, with some derivatives exhibiting higher inhibition than the standard drug, acarbose. nih.gov

A study on a series of methoxy (B1213986) chalcones revealed varying degrees of inhibition against α-amylase and α-glucosidase. dergipark.org.tr For instance, certain methoxy chalcones displayed significant inhibitory activity, with IC50 values as low as 98.61±3.17 µg/mL for α-amylase and 55.91±1.78 µg/mL for α-glucosidase. dergipark.org.tr The structure-activity relationship suggests that the substitution pattern on the chalcone rings influences their inhibitory potential. researchgate.net While specific inhibitory data for this compound was not found, the general class of methoxy chalcones demonstrates a clear potential to modulate the activity of these metabolic enzymes.

Table 1: Inhibitory Activity of Methoxy Chalcones on Metabolic Enzymes

| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

|---|---|---|

| Methoxy Chalcone 1 | 98.61±3.17 | - |

| Methoxy Chalcone 2 | - | 55.91±1.78 |

Data derived from a study on a series of methoxy chalcones. dergipark.org.tr

Inhibition of Cholesterol Synthesis-Related Enzymes

Some studies suggest that chalcones may have an inhibitory effect on enzymes involved in cholesterol synthesis. smolecule.com For example, 4-Nitrochalcone, a structurally similar compound, has been reported to inhibit a specific enzyme in this pathway. smolecule.com While the specific enzyme and the extent of inhibition by this compound are not detailed in the provided information, this points to another potential area of its biological activity. It is known that some natural chalcones can influence lipid metabolism; for instance, certain chalcones have been found to affect pathways that are not dependent on the activation of peroxisome proliferator-activated receptor-γ. ljmu.ac.uk

Neuroprotective Mechanisms in Cellular Models

There is currently no available research data demonstrating that This compound attenuates neurite damage through the modulation of the ROCK2/p-LIMK1 pathway or other related pathways in cellular models of neurodegeneration.

Specific studies investigating the effect of This compound on the expression or upregulation of the neuroprotective proteins Parkin, PINK1, and DJ-1 have not been found in the scientific literature. The functional relationship between these three proteins is well-established in the context of mitochondrial quality control and protection against oxidative stress, which are critical in preventing neurodegeneration. nih.govnih.govmdpi.com However, their interaction with This compound remains uninvestigated.

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes for Scalable Production

The predominant method for synthesizing 4-Methoxy-4'-nitrochalcone is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of 4-methoxyacetophenone and 4-nitrobenzaldehyde (B150856). jocpr.com While effective at a laboratory scale, this conventional method faces challenges that limit its industrial scalability, including long reaction times (2–24 hours), the use of organic solvents, and the potential for side reactions.

Promising areas for development include:

Microwave-Assisted Synthesis : This technique offers a significant reduction in reaction time, from hours to mere minutes (5–15 minutes). jocpr.com It provides a rapid and energy-efficient alternative to conventional heating. However, current protocols have shown lower yields (53–59%) compared to traditional methods, indicating a need for further optimization of reaction conditions, such as microwave power and irradiation time, to improve efficiency.

Solvent-Free Mechanochemical Grinding : This green chemistry approach eliminates the need for organic solvents, thereby reducing environmental impact and simplifying product work-up. undip.ac.id The process involves grinding the solid reactants with a catalyst (e.g., NaOH pellet) for 20–30 minutes. While yields are currently moderate (around 54%), this method's simplicity and eco-friendliness make it a strong candidate for scalable, gram-scale synthesis. undip.ac.id

Advanced Catalysis : Exploration of novel catalysts beyond traditional bases like NaOH and KOH could lead to higher yields and fewer side products. This includes investigating phase transfer catalysts or solid-supported catalysts that can be easily recovered and reused, enhancing the economic viability of the synthesis. mdpi.com

Flow Chemistry : Continuous flow reactors could offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher reproducibility, improved safety, and easier scalability compared to batch processing.

| Synthetic Method | Typical Reagents | Key Conditions | Reported Yield | Advantages & Disadvantages |

|---|---|---|---|---|

| Conventional Claisen-Schmidt | 4-methoxyacetophenone, 4-nitrobenzaldehyde, NaOH/KOH | Ethanol (B145695)/water solvent, reflux for 2–24 hours | 36–84% | Adv: Well-established. Disadv: Long reaction times, side reactions, solvent waste. |

| Microwave-Assisted | 4-methoxyacetophenone, 4-nitrobenzaldehyde, NaOH | Microwave irradiation (160–400 W) for 5–15 minutes | 53–59% | Adv: Rapid, energy-efficient. Disadv: Lower yields, potential for incomplete reaction. |

| Mechanochemical Grinding | 4-methoxyacetophenone, 4-nitrobenzaldehyde, NaOH pellet | Solvent-free grinding for 20–30 minutes | ~54% undip.ac.id | Adv: Eco-friendly, suitable for gram-scale. Disadv: Moderate yields. undip.ac.id |

Advanced Mechanistic Elucidation of Biological Actions in Complex Biological Systems

While preliminary studies have shown that this compound can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, largely attributed to the generation of reactive oxygen species (ROS), the precise molecular mechanisms remain to be fully understood. The biological activity of chalcones is complex and can involve interactions with numerous cellular targets and signaling pathways. nih.govscielo.br

Future research must move beyond initial in vitro screenings to more complex biological systems to unravel these intricate mechanisms. This will be critical for translating the compound's potential into clinical applications. Key research avenues include:

Target Identification and Validation : Utilizing advanced techniques such as proteomics, chemical proteomics, and thermal shift assays to identify the direct protein binding partners of this compound within the cell. Recent bio-cheminformatic analyses of the broader chalcone (B49325) class have identified crucial target genes like AKT1, HSP90A1, SRC, and STAT3, providing a roadmap for targeted investigation. biorxiv.org

Pathway Analysis in Complex Models : Moving from 2D cell cultures to more physiologically relevant models, such as 3D organoids and in vivo animal models. This will allow for the study of the compound's effects on complex biological processes, including the tumor microenvironment, immune cell modulation, and angiogenesis.

Systems Biology Approaches : Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to build comprehensive models of the cellular response to this compound. This will help to elucidate off-target effects and identify potential biomarkers for predicting treatment response.

Dual-Mechanism Exploration : Investigating multifaceted mechanisms of action. For instance, some chalcone analogues have been shown to possess dual antioxidant properties, acting both as direct free-radical scavengers and as indirect antioxidants by activating the NRF2/ARE pathway. nih.gov Exploring whether this compound shares these or other multi-target capabilities is a key area for future study.

Rational Design of Next-Generation Chalcone Derivatives with Tailored Properties

This compound serves as an excellent template for the rational design of new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties. nih.govnih.gov Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how modifying the chalcone scaffold affects its biological activity. nih.gov For example, the presence and position of the electron-withdrawing nitro group are known to significantly enhance cytotoxic activity compared to other substituents like halogens.

Future design strategies will leverage these insights alongside advanced computational tools:

Computational and In Silico Modeling : Employing machine learning-based quantitative structure-activity relationship (ML-QSAR) models and molecular docking studies to predict the bioactivity of novel derivatives and optimize their binding to specific biological targets. biorxiv.org This can accelerate the design-synthesis-test cycle and reduce reliance on costly and time-consuming screening.

Molecular Hybridization : Creating hybrid molecules that combine the chalcone scaffold with other known pharmacophores. acs.orgymerdigital.com This strategy aims to develop multifunctional agents that can hit multiple targets simultaneously. Examples include creating hybrids with sulfonamides, piperazine (B1678402), or benzimidazole (B57391) moieties to potentially enhance anticancer or antimicrobial activities. mdpi.comacs.orgnih.gov

Modulating Physicochemical Properties : Systematically modifying the chalcone structure to improve properties such as water solubility, metabolic stability, and bioavailability, which are often hurdles for the clinical translation of chalcone compounds. researchgate.netmdpi.com This could involve introducing long alkyl chains or specific functional groups to enhance cell absorption. mdpi.com

Isosteric Replacement and Scaffold Hopping : Replacing parts of the molecule (e.g., the aromatic rings or the enone linker) with other chemical groups (isosteres) or entirely different core structures that retain the key pharmacophoric features. This can lead to novel compounds with improved properties or different intellectual property profiles.

Exploration of Emerging Applications in Advanced Materials Science and Biophotonics

Beyond its biological potential, the unique electronic structure of this compound makes it a promising candidate for applications in materials science and biophotonics. analis.com.myoptica.org Its "D-π-A" (donor-pi-acceptor) architecture, where the methoxy (B1213986) group acts as an electron donor and the nitro group as an electron acceptor, connected by a conjugated π-system, gives rise to significant nonlinear optical (NLO) properties. optica.org

Future research in this domain will focus on harnessing and enhancing these properties for technological applications:

Nonlinear Optics (NLO) : this compound exhibits a large third-order nonlinear refractive index, making it suitable for applications in photonics such as optical limiting and ultrafast all-optical switching. Further investigation into its NLO properties, including two-photon absorption, is needed to fully characterize its potential for these advanced applications. optica.org

Organic Electronics : The π-conjugated system in chalcones makes them attractive for use in organic electronics. analis.com.my Research could explore the incorporation of this compound or its derivatives into organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), or photovoltaic devices. analis.com.myresearchgate.net

Biophotonics and Imaging : Chalcones can serve as fluorophores for biological imaging. researchgate.netgu.se Future work could focus on developing derivatives of this compound as fluorescent probes for live-cell imaging, potentially for tracking specific cellular processes or for use in theranostics, which combines therapy and diagnostics. mdpi.comgu.se

| Application Area | Relevant Property of this compound | Potential Future Use |

|---|---|---|

| Nonlinear Optics | Large third-order NLO susceptibility; D-π-A structure. optica.org | Optical limiters, all-optical switches, data processing. |

| Organic Electronics | π-conjugated system. analis.com.my | Emitting layers in OLEDs, components in organic sensors. analis.com.myresearchgate.net |

| Biophotonics | Potential for fluorescence. researchgate.netgu.se | Fluorescent probes for live-cell imaging, theranostic agents. mdpi.comgu.se |

常见问题

Q. What are the optimal synthetic routes for 4-Methoxy-4'-nitrochalcone, and how can reaction conditions be tuned to improve yield?

The synthesis of this compound typically involves Claisen-Schmidt condensation between 4-methoxyacetophenone and 4-nitrobenzaldehyde under basic conditions. Key variables include solvent choice (e.g., ethanol or methanol), catalyst (NaOH or KOH), and reaction temperature. To enhance yield:

- Use anhydrous conditions to minimize hydrolysis of intermediates.

- Optimize stoichiometry (1:1 molar ratio of ketone to aldehyde) to reduce side products.

- Monitor reaction progress via TLC or HPLC to terminate at peak product formation .

- For regioselective nitro-group placement, consider pre-functionalization of the benzaldehyde precursor to avoid isomerization .